3-Hydroxylaurate
Description
Significance in Biological Contexts
The importance of 3-hydroxylaurate spans microbiology, human metabolism, and clinical diagnostics. In the bacterial kingdom, it is a crucial constituent of the lipid A moiety of lipopolysaccharide (LPS), which forms the outer leaflet of the outer membrane of most Gram-negative bacteria. oup.comnih.govmicrobiologyresearch.org The specific structure of lipid A, including the presence of this compound, is vital for bacterial survival, contributing to the structural integrity of the membrane and mediating interactions with the host's immune system. nih.govnih.gov For instance, in bacteria like Pseudomonas aeruginosa and Vibrio cholerae, this compound is integral to the lipid A structure, and modifications involving this fatty acid can influence the bacteria's resistance to antimicrobial peptides. oup.comnih.govnih.govasm.org
In humans, this compound is an intermediate metabolite in the beta-oxidation of fatty acids. ontosight.ainih.gov Consequently, its levels in bodily fluids can reflect the status of fatty acid metabolism. Elevated levels of this compound have been associated with several metabolic disorders, including inherited defects in fatty acid oxidation. ebi.ac.uk Furthermore, recent research has highlighted its potential as a biomarker in a range of conditions such as obesity-associated insulin (B600854) resistance, type 2 diabetes, and even certain types of cancer, suggesting its involvement in broader pathophysiological processes. researchgate.netnih.govdiabetesjournals.org
Scope of Academic Inquiry into this compound Research
Academic research into this compound is multifaceted, employing a variety of methodologies to explore its synthesis, biological functions, and clinical relevance. A significant area of investigation focuses on its role in bacterial pathogenesis. Researchers utilize techniques like mass spectrometry (MS), including matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) MS and gas chromatography-mass spectrometry (GC-MS), to analyze the precise structure of lipid A from different bacterial species and understand how the inclusion of this compound and its modifications contribute to virulence and antibiotic resistance. oup.comnih.govasm.orgresearchgate.net
Another major research avenue is in the field of clinical metabolomics. Here, advanced analytical techniques, particularly GC-MS and liquid chromatography-mass spectrometry (LC-MS), are employed to quantify levels of this compound and other metabolites in human samples like plasma, serum, and urine. nih.govmdpi.comresearchgate.net These studies aim to identify and validate biomarkers for the early diagnosis and monitoring of metabolic diseases. ebi.ac.ukresearchgate.net The research often involves comparative analyses between healthy individuals and patient cohorts with specific conditions, such as type 2 diabetes or fatty acid oxidation disorders. researchgate.netnih.gov
Furthermore, fundamental biochemical studies have explored the enzymatic pathways involved in the synthesis and degradation of this compound. For example, research on Mycobacterium smegmatis has helped to elucidate the roles of specific enzymes like enoyl-CoA hydratase in the elongation of fatty acids, where this compound is a key intermediate. asm.org There is also growing interest in its role as a signaling molecule, with studies investigating its ability to activate G protein-coupled receptors like GPR84, potentially influencing inflammatory responses. nih.gov
Interactive Data Tables
Below are data tables summarizing key information about this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-hydroxydodecanoic acid | oup.com |
| Chemical Formula | C12H24O3 | oup.com |
| Molecular Weight | 216.32 g/mol | oup.com |
| Synonyms | 3-Hydroxylauric acid, beta-Hydroxylauric acid | oup.com |
| Classification | Medium-chain hydroxy fatty acid | ontosight.ai |
Table 2: this compound as a Biomarker in Human Health
| Disease/Condition | Observation | Research Focus |
| Fatty Acid Oxidation Disorders | Elevated levels in plasma and urine. | Diagnosis of inherited metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency. ebi.ac.uk |
| Obesity-Associated Insulin Resistance & Type 2 Diabetes | Increased circulating levels are associated with disease progression. researchgate.netnih.gov | Understanding the metabolic pathways underlying insulin resistance and identifying potential therapeutic targets. researchgate.netnih.gov |
| GLUT1 Deficiency Syndrome (on Ketogenic Diet) | Identified as a potential ketogenic diet-associated metabolite. | Understanding biochemical changes induced by therapeutic diets. |
| Pancreatic Cancer | Investigated as a potential early detection biomarker. | Improving early diagnosis through metabolomic profiling. |
Structure
3D Structure
Properties
Molecular Formula |
C12H23O3- |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
3-hydroxydodecanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/p-1 |
InChI Key |
MUCMKTPAZLSKTL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC(CC(=O)[O-])O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)[O-])O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of 3 Hydroxylaurate
De Novo Synthesis Pathways
The de novo synthesis of 3-hydroxylaurate is intricately linked to the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria. This pathway is critical for bacterial viability and integrity.
The biosynthesis of the lipid A component of LPS follows a conserved nine-step enzymatic route known as the Raetz pathway. microbiologyresearch.orgresearchgate.net This fundamental pathway operates at the cytosolic face of the inner membrane and is responsible for assembling the Kdo2-lipid A, which is the minimal LPS structure required for the viability of most Gram-negative bacteria. microbiologyresearch.orgrsc.org Lipid A serves as the hydrophobic anchor of the LPS molecule within the outer membrane. microbiologyresearch.orgrsc.org The entire process commences with the transfer of a fatty acid to a sugar backbone, a step that can involve this compound in certain bacterial species. rsc.orgmicrobiologyresearch.org
The first committed step of the Raetz pathway is catalyzed by the enzyme UDP-N-acetylglucosamine O-acyltransferase, or LpxA. rsc.orgmicrobiologyresearch.org This enzyme facilitates the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (acyl-ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). microbiologyresearch.orgnih.gov The LpxA enzyme family exhibits remarkable specificity for the length of the acyl chain it transfers, a characteristic attributed to a "hydrocarbon ruler" mechanism within its active site. rsc.orgmicrobiologyresearch.org
While the LpxA from Escherichia coli preferentially utilizes R-3-hydroxymyristoyl-ACP (a 14-carbon chain), the LpxA homolog in Neisseria meningitidis is highly selective for R-3-hydroxylauroyl-ACP, which carries the 12-carbon this compound. microbiologyresearch.orgnih.gov Similarly, the LpxA from Leptospira interrogans demonstrates an absolute selectivity for 3-hydroxylauroyl-ACP as its acyl donor substrate. nih.gov This specificity directly determines the primary fatty acid composition of the resulting lipid A molecule. nih.gov Experiments have shown that an E. coli strain with a defective LpxA enzyme can be functionally complemented by the N. meningitidis lpxA gene, leading to the production of lipid A that incorporates hydroxylaurate instead of its native hydroxymyristate. nih.gov
Following the initial acylation steps that form the basic lipid A precursor, known as lipid IVA, a series of "late" acylation reactions occur. These modifications involve the addition of secondary acyl chains to the primary R-3-hydroxyacyl groups, resulting in the mature, often hexa-acylated, lipid A structure. These subsequent modifications are critical for the structural integrity of the outer membrane and for modulating the host's immune response. researchgate.netacs.org
Integration within Gram-Negative Bacterial Lipopolysaccharide Biosynthesis: The Raetz Pathway
Subsequent Acyl Chain Modifications in Lipid A
LpxM-mediated Secondary Acylation
LpxM is a key late acyltransferase that catalyzes the addition of a secondary acyl chain to the lipid A precursor. microbiologyresearch.orgpnas.orgnih.gov In bacteria like E. coli, LpxM transfers a myristoyl (C14) chain to the 3'-position of the Kdo2-lipid IVA intermediate, a step that contributes to the formation of a hexa-acylated lipid A. researchgate.netpnas.org The activity of LpxM and another acyltransferase, LpxL, is typically dependent on the prior addition of 3-deoxy-D-manno-oct-2-ulopyranosonic acid (Kdo) sugars to the lipid A precursor. pnas.orgnih.gov However, this requirement is not universal; LpxM orthologs in species such as Neisseria meningitidis and Pseudomonas aeruginosa can acylate lipid IVA even in the absence of Kdo. nih.gov
A notable variation is found in the nosocomial pathogen Acinetobacter baumannii, where the LpxM homolog functions as a dual acyltransferase. asm.org This enzyme, LpxMAb, transfers two lauroyl (C12) groups onto the lipid A structure, one at the 3'-position and another at the 2-position, resulting in a hepta-acylated lipid A. microbiologyresearch.orgnih.govasm.org This enhanced acylation provides the bacterium with increased resistance to cationic antimicrobial peptides. asm.org
LpxN-mediated Secondary Acylation
In some bacterial species, a different late acyltransferase, LpxN, is responsible for secondary acylation. asm.orgresearchgate.net LpxN functions as a lipid A secondary hydroxy-acyltransferase. researchgate.netresearchgate.net In the pathogen Vibrio cholerae, LpxN specifically transfers a this compound (3-OH C12:0) molecule to the 3'-linked primary acyl chain of its lipid A precursor. nih.govresearchgate.net This modification can be further altered by the addition of a glycine (B1666218) residue. nih.gov The presence of this secondary this compound chain is significant for the bacterium's defense mechanisms, as it confers resistance against antimicrobial peptides such as polymyxin (B74138). nih.govresearchgate.netresearchgate.net
HtrB1 and HtrB2 Acyltransferase Activities
Pseudomonas aeruginosa presents a more complex system for late acylation, possessing two homologs of the acyltransferase HtrB (also known as LpxL): HtrB1 (PA0011) and HtrB2 (PA3242). umaryland.eduasm.orgnih.gov These enzymes are responsible for adding secondary laurate and 2-hydroxylaurate chains to the lipid A molecule. nih.gov
These two enzymes exhibit distinct, site-specific activities. umaryland.eduasm.orgnih.gov HtrB2 is responsible for adding a laurate chain to the 2'-position, while HtrB1 adds a laurate chain to the 2-position of the lipid A structure. asm.org The proper functioning of HtrB1 and HtrB2 is crucial for maintaining the optimal organization and integrity of the outer membrane. nih.gov Genetic deletion of either htrB1 or htrB2 leads to alterations in the lipid A structure, which in turn increases the bacterium's susceptibility to certain classes of antibiotics and cationic antimicrobial peptides. nih.gov
Mitochondrial Fatty Acid Synthesis (mtFAS) as a Source of this compound
Mitochondrial fatty acid synthesis (mtFAS) is a conserved pathway distinct from the primary cytosolic fatty acid synthesis (FAS) system. plos.org While the main products of mtFAS are still under investigation, some studies have identified this compound (C12:0) and 3-hydroxymyristate (C14:0) as major products in certain organisms like Neurospora crassa. nih.gov In mammalian cells, the primary established role of mtFAS is the production of octanoyl-ACP, which serves as a precursor for the synthesis of lipoic acid, an essential cofactor for mitochondrial enzymes. nih.govnih.gov However, the potential for mtFAS to produce longer-chain 3-hydroxy fatty acids like this compound remains an area of active research. nih.govnih.gov The mtFAS pathway involves a series of enzymes that catalyze the elongation of fatty acid chains in an acyl carrier protein (ACP)-dependent manner. plos.org This process begins with the condensation of malonyl-ACP with an acetyl-CoA primer, followed by a cycle of reduction, dehydration, and a second reduction to extend the acyl chain by two carbons. plos.org The accumulation of 3-hydroxyacyl-ACPs, including 3-hydroxylauroyl-ACP, could occur if the dehydration step, catalyzed by 3-hydroxyacyl-ACP dehydratase (HTD2), is inefficient or if these intermediates are shuttled to other pathways. nih.gov
Enzymatic Catalysis and Substrate Specificity
The incorporation of this compound into complex lipids, particularly the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria, is a highly regulated process mediated by specific acyltransferases.
Acyltransferases Involved in this compound Incorporation (e.g., LpxA, LpxM, LpxN, HtrB)
The biosynthesis of lipid A, the hydrophobic anchor of LPS, involves a series of enzymatic steps that attach fatty acyl chains to a glucosamine (B1671600) disaccharide. Several acyltransferases play key roles in incorporating laurate and this compound into the lipid A structure.
LpxA (UDP-N-acetylglucosamine O-acyltransferase): This enzyme initiates lipid A biosynthesis by transferring a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). rsc.orgnih.gov The substrate specificity of LpxA varies among bacterial species. For instance, the E. coli LpxA is highly selective for (R)-3-hydroxymyristoyl-ACP, while the Neisseria meningitidis LpxA preferentially uses (R)-3-hydroxylauroyl-ACP. nih.gov In Leptospira interrogans, LpxA shows specificity for this compound. researchgate.net
LpxM (Kdo2-lipid IVA 3'-O-acyltransferase): In E. coli, LpxM is a late acyltransferase that adds a myristoyl group to the 3'-position of the Kdo2-lipid IVA intermediate. asm.orgasm.org However, in Acinetobacter baumannii, LpxM is a bifunctional enzyme that adds two lauroyl groups at both the 2 and 3' positions. asm.org Some LpxM orthologs exhibit relaxed substrate specificity. nih.gov
LpxN: In some bacteria like Vibrio cholerae, the LpxN enzyme, an ortholog of LpxM, is responsible for transferring a this compound to the lipid A precursor. nih.govresearchgate.netnih.gov
HtrB (Lipid A lauroyl-acyltransferase): In E. coli, HtrB (also known as LpxL) is a late-acting acyltransferase that specifically incorporates a lauroyl group at the 2'-position of the Kdo2-lipid IVA intermediate. rhea-db.orgnih.gov The enzyme shows a strong preference for lauroyl-ACP over other acyl-ACPs. nih.gov In Pseudomonas aeruginosa, two HtrB homologs, HtrB1 and HtrB2, are involved in the site-specific addition of laurate and 2-hydroxylaurate to the lipid A. oup.com
| Enzyme | Function | Substrate(s) | Organism Example(s) |
| LpxA | Initiates lipid A synthesis by acylating UDP-GlcNAc | (R)-3-hydroxyacyl-ACP | Neisseria meningitidis, Leptospira interrogans nih.govresearchgate.net |
| LpxM | Late acylation of the lipid A precursor | Lauroyl-ACP, Myristoyl-ACP | Acinetobacter baumannii, Escherichia coli asm.orgasm.org |
| LpxN | Transfers this compound to the lipid A precursor | 3-hydroxylauroyl-ACP | Vibrio cholerae nih.govresearchgate.netnih.gov |
| HtrB (LpxL) | Late acylation of Kdo2-lipid IVA | Lauroyl-ACP | Escherichia coli, Pseudomonas aeruginosa rhea-db.orgnih.govoup.com |
Stereospecificity of this compound Synthesis
The biosynthesis of 3-hydroxy fatty acids in bacteria is highly stereospecific, predominantly yielding the (R)-enantiomer. researchgate.net This stereochemistry is established by the enzyme LpxA, which specifically utilizes (R)-3-hydroxyacyl-ACPs as substrates for the initial acylation of UDP-GlcNAc. rsc.orgnih.gov The subsequent enzymes in the lipid A biosynthetic pathway maintain this stereochemical integrity, which is crucial for the correct three-dimensional structure and biological function of lipid A.
Metabolic Transformations and Regulation of 3 Hydroxylaurate
Pathways of 3-Hydroxylaurate Catabolism
The breakdown of this compound is intrinsically linked to the β-oxidation pathway, a major catabolic process that converts fatty acids into acetyl-CoA.
Beta-oxidation is a cyclical metabolic pathway that occurs in the mitochondria and, for very long-chain fatty acids, in peroxisomes. wikipedia.orgnih.gov This process systematically shortens fatty acyl-CoA chains by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production. wikipedia.orgabcam.com this compound, in its activated form as 3-hydroxylauroyl-CoA, is a key intermediate in the β-oxidation of lauric acid (a 12-carbon saturated fatty acid). When the β-oxidation of fatty acids is impaired, an increase in ω-oxidation can occur, which is typically a minor pathway. nih.gov
The process begins with the activation of a fatty acid in the cytosol, where it is converted to a fatty acyl-CoA. abcam.com This molecule is then transported into the mitochondrial matrix. abcam.com The core β-oxidation spiral consists of four key enzymatic reactions:
Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ2-enoyl-CoA. wikipedia.orgabcam.com
Hydration by enoyl-CoA hydratase, which adds a water molecule across the double bond to form an L-3-hydroxyacyl-CoA. wikipedia.orgabcam.com
Oxidation by 3-hydroxyacyl-CoA dehydrogenase, which converts the hydroxyl group into a keto group, yielding a 3-ketoacyl-CoA and generating NADH. wikipedia.orgwikipedia.org
Thiolysis by β-ketoacyl-CoA thiolase, where the 3-ketoacyl-CoA is cleaved by another molecule of coenzyme A to produce acetyl-CoA and a shortened acyl-CoA. wikipedia.orgnih.gov
This shortened acyl-CoA then re-enters the cycle until the entire fatty acid chain is broken down into acetyl-CoA units. wikipedia.org
Several key enzymes are responsible for the transformations involving 3-hydroxyacyl-CoA intermediates like 3-hydroxylauroyl-CoA.
3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme is a critical component of the third step in the β-oxidation spiral. wikipedia.org It catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. wikipedia.orgwikipedia.org HADH exhibits broad specificity for acyl chain length but there are specific dehydrogenases for short, medium, and long-chain fatty acids. genome.jp Deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) can disrupt the β-oxidation of long-chain fatty acids, leading to an accumulation of intermediates. wikipedia.org In humans, several genes encode for proteins with this enzymatic activity, including HADH, HSD17B10, EHHADH, and HSD17B4. wikipedia.org
Enoyl-CoA Hydratase: This enzyme catalyzes the second step of β-oxidation, the hydration of trans-2,3-enoyl-CoA to form (S)-3-hydroxyacyl-CoA. wikipedia.orgebi.ac.uk In some organisms, like Mycobacterium smegmatis, different forms of this enzyme exist. One form, hydratase II, is functional in fatty acid elongation and produces both laurate and this compound, while another, hydratase I, produces only this compound in a reconstituted fatty acid elongation system. nih.gov
3-hydroxyacyl-CoA Epimerase: While not directly involved in the main β-oxidation pathway for saturated fatty acids, epimerases are crucial for the oxidation of unsaturated fatty acids with double bonds at odd-numbered positions. These enzymes convert D-3-hydroxyacyl-CoA, which is formed during the oxidation of these specific fatty acids, to the L-isomer, which is the substrate for 3-hydroxyacyl-CoA dehydrogenase.
The coordinated action of these enzymes ensures the efficient processing of this compound and other 3-hydroxyacyl-CoA intermediates within the metabolic machinery of the cell.
Involvement in β-Oxidation Pathways
Endogenous Production and Excretion in Biological Systems
This compound is not only an intermediate in catabolism but is also produced endogenously. Its levels in biological fluids can be indicative of metabolic status. For instance, in a study of cats with hypertrophic cardiomyopathy, serum concentrations of 3-hydroxy fatty acids were found to be increased compared to control groups. nih.gov Furthermore, elevated levels of serum this compound have been observed in children with long-chain hydroxyacyl-CoA dehydrogenase deficiency, a condition that impairs fatty acid β-oxidation. nih.gov
The biological activity of endotoxin (B1171834), a component of the outer membrane of Gram-negative bacteria, is dependent on its lipid A moiety, which is acylated with R-3-hydroxylaurate or myristate. ahajournals.org
A genome-wide association study involving Finnish men identified a link between the genes HADHA|HADHB and this compound levels. medrxiv.org These genes encode for a mitochondrial heterodimer involved in fatty acid β-oxidation, with the alpha subunit possessing 3-hydroxyacyl-CoA dehydrogenase activity. medrxiv.org
The table below summarizes findings related to the endogenous presence of this compound.
| Biological System | Finding | Reference |
| Feline Model (Hypertrophic Cardiomyopathy) | Increased serum concentrations of 3-hydroxy fatty acids in affected cats. | nih.gov |
| Human (Long-chain hydroxyacyl-CoA dehydrogenase deficiency) | Elevated serum levels of this compound in affected children. | nih.gov |
| Human (Genome-Wide Association Study) | Association between HADHA|HADHB genes and this compound levels. | medrxiv.org |
Metabolic Flux and Isotopic Tracing Studies in this compound Research
Metabolic flux analysis using stable isotope tracers is a powerful technique to investigate the dynamic changes in metabolic pathways. nih.gov This method involves introducing substrates labeled with stable isotopes, such as 13C, into a biological system and tracking their incorporation into downstream metabolites. nih.govnih.gov This allows for the quantification of the rate of metabolic reactions, or fluxes, providing a more dynamic view of metabolism than what can be obtained from measuring metabolite concentrations alone. nih.gov
While specific isotopic tracing studies focusing solely on this compound are not widely detailed in the provided context, the principles of this methodology are directly applicable to understanding its metabolism. For example, by using 13C-labeled lauric acid, researchers could trace the carbon atoms as they are incorporated into 3-hydroxylauroyl-CoA and subsequently catabolized through β-oxidation. Such studies can be performed in vivo in whole animals or human patients, or ex vivo using tissue samples, such as human liver tissue. nih.govdiva-portal.org
These techniques are invaluable for understanding how the flux through the fatty acid oxidation pathway is altered in various physiological and pathological states. For instance, they can elucidate how diseases like hypertrophic cardiomyopathy or genetic disorders affecting fatty acid oxidation impact the production and consumption of this compound. nih.gov The data obtained from these experiments, often analyzed using mass spectrometry or NMR spectroscopy, can be integrated into computational models to provide a systems-level understanding of metabolism. nih.govbiorxiv.org
Biological Roles and Functional Implications of 3 Hydroxylaurate
Role in Microbial Physiology and Pathogenesis
3-Hydroxylaurate is not merely a structural lipid; it is an active participant in the survival and pathogenic strategies of bacteria. As an integral part of lipid A, the molecule that anchors LPS in the outer membrane, its influence is profound.
The outer membrane of Gram-negative bacteria is a formidable defensive barrier, and this compound is a key contributor to its integrity. Lipid A, rich in fatty acids like this compound, forms the outer leaflet of this membrane. pnas.orgrsc.org The specific arrangement and number of these acyl chains create a tightly packed, rigid structure that significantly reduces the permeability to a wide range of substances, including antibiotics and other toxic compounds. pnas.orgmicrobiologyresearch.org
| Bacterium | Role of this compound in Lipid A Structure | Enzymes Involved (if specified) | Reference(s) |
| Vibrio cholerae | Asymmetrical hexa-acylated lipid A bears a this compound at the 3'-position. | LpxN | nih.govmdpi.com |
| Pseudomonas aeruginosa | Lipid A structure contains primary amide-linked this compound fatty acids. | LpxD | rsc.orgoup.com |
| Neisseria species | Hexaacylated lipid A contains β-hydroxylaurate at the 3 and 3' positions. | Not specified | aai.orgoup.com |
| Leptospira interrogans | Lipid A is proposed to be acylated with R-3-hydroxylaurate at the 3 and 3' positions. | LpxA (selectivity for this compound) | nih.gov |
This table summarizes the structural role of this compound in the lipid A of various Gram-negative bacteria.
This compound plays a central role in how bacteria interact with and evade the host immune system. As a component of lipid A, it is at the forefront of the host-pathogen interface.
The lipid A component of LPS is a potent activator of the host's innate immune system, primarily through its recognition by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2). pnas.orgnih.govahajournals.org The precise acylation pattern of lipid A, including the presence and position of fatty acids like this compound, is a determining factor in the strength of this recognition and the subsequent inflammatory response. plos.orgoup.com Typically, hexa-acylated lipid A structures, which often include this compound, are strong agonists for the human TLR4/MD-2 complex. aai.orgplos.org
While TLR4 is the canonical receptor for LPS, some bacteria have evolved lipid A structures that interact with other receptors. A notable example is the spirochete Leptospira interrogans. Its lipid A, which contains this compound, is unusual in that it activates Toll-like receptor 2 (TLR2) rather than TLR4. nih.gov This differential receptor engagement can lead to a distinct host immune response, potentially facilitating immune evasion. The structural basis for this switch in receptor specificity lies in the unique arrangement of its acyl chains and other modifications, such as a methylated phosphate (B84403) group. nih.gov
| Receptor | Ligand Context | Outcome | Reference(s) |
| TLR4/MD-2 Complex | Hexa-acylated Lipid A containing this compound (e.g., in Neisseria, V. cholerae) | Potent activation of innate immune and pro-inflammatory signaling. | pnas.orgnih.govaai.orgplos.org |
| TLR2 | Lipid A from Leptospira interrogans containing this compound and four amide-linked acyl chains. | Activation of TLR2-mediated signaling pathway, bypassing canonical TLR4 recognition. | nih.gov |
This table outlines the recognition of this compound-containing lipid A by host immune receptors.
Antimicrobial peptides (AMPs) are a crucial part of the host's first line of defense against invading microbes. Many Gram-negative bacteria have developed mechanisms to resist these peptides, and this compound is often a key player in these strategies. mdpi.comnih.gov
The addition of this compound to lipid A can increase the hydrophobicity of the outer membrane, which helps to repel cationic AMPs. nih.gov Furthermore, the hydroxyl group on the this compound molecule can serve as an attachment point for further modifications that enhance resistance. In Vibrio cholerae, the LpxN-mediated transfer of this compound to lipid A is a critical prerequisite for subsequent modification with glycine (B1666218) or diglycine residues. nih.govnih.govasm.org This amino acid modification neutralizes the negative charge of the lipid A phosphates, leading to electrostatic repulsion of cationic AMPs like polymyxin (B74138) and a significant increase in bacterial survival. mdpi.comnih.govasm.org Therefore, the incorporation of this compound is an essential step in a multi-part strategy to evade host-derived AMPs. pnas.orgimrpress.com
| Bacterium | Mechanism of AMP Resistance involving this compound | Reference(s) |
| Vibrio cholerae | LpxN adds a this compound to lipid A. The 3-hydroxyl group then serves as an attachment site for glycine/diglycine, neutralizing surface charge and repelling cationic AMPs. | nih.govmdpi.comnih.govasm.org |
| General Gram-Negative Bacteria | Incorporation of secondary acyl chains like this compound increases outer membrane hydrophobicity and can serve as a platform for further resistance-conferring modifications. | pnas.orgnih.govimrpress.com |
This table details the role of this compound in mediating resistance to antimicrobial peptides.
While best known as a structural component of LPS, there is growing evidence that 3-hydroxy fatty acids can act as signaling molecules in quorum sensing (QS), a process of bacterial cell-to-cell communication. Although direct evidence for this compound (3-OH C12:0) itself as a primary QS signal is still emerging, the precedent is well-established by other molecules in its chemical class. ufs.ac.za
For example, the plant pathogen Ralstonia solanacearum produces 3-hydroxy palmitate (3-OH C16:0) as a QS molecule. ufs.ac.za In fungi, the human pathogen Candida albicans produces a 3-hydroxy fatty acid that acts as a quorum sensing molecule to regulate the transition to its more invasive hyphal form. ufs.ac.za In Pseudomonas aeruginosa, the synthesis of its major acylated QS signal molecules is dependent on intermediates from the fatty acid synthesis (FAS) pathway, the same pathway that generates the 3-hydroxyacyl-ACP precursors for lipid A biosynthesis, including this compound. asm.org This metabolic link suggests a potential for crosstalk or a conserved role for 3-hydroxy fatty acids as a class in bacterial signaling.
| Organism | 3-Hydroxy Fatty Acid (or related) | Signaling Role | Reference(s) |
| Ralstonia solanacearum | 3-Hydroxy palmitate | Quorum sensing molecule | ufs.ac.za |
| Candida albicans | 3-Hydroxy tetradecaenoic acid | Quorum sensing molecule, alters gene expression and promotes hyphal formation | ufs.ac.za |
| Pseudomonas aeruginosa | Precursors from FAS pathway (shared with this compound) | Required for synthesis of acylated quorum sensing signal molecules | asm.org |
This table provides examples of 3-hydroxy fatty acids involved in cellular signaling, suggesting a potential analogous role for this compound.
Modulation of Host-Pathogen Interactions and Immune Evasion
Recognition by Toll-like Receptors (TLR4, TLR2)
Mammalian Biological Activities
Beyond its role in the context of bacterial infection, this compound has been investigated for its own biological activities. In mammals, it has been proposed as a potential, though not yet definitively confirmed, product of the mitochondrial fatty acid synthesis (mtFAS) pathway. nih.gov This pathway is distinct from the primary cytoplasmic fatty acid synthesis and is thought to provide precursors for specific mitochondrial processes, such as the production of lipoic acid. nih.gov While research has suggested that 3-hydroxymyristate and this compound could be products of mtFAS, conclusive evidence remains limited. nih.gov
Interestingly, in organisms outside of the mammalian kingdom, medium-chain 3-hydroxy fatty acids are recognized as potent signaling molecules. In the model plant Arabidopsis thaliana, 3-hydroxy fatty acids with chain lengths from 8 to 12 carbons, which includes this compound, are sensed by a specific cell surface receptor (LORE) to activate the plant's innate immune system and enhance resistance to pathogens. researchgate.net This highlights a conserved theme of 3-hydroxy fatty acids acting as microbe-associated molecular patterns that can trigger immune responses across different kingdoms of life.
Role as a Signaling Molecule: Activation of G-protein Coupled Receptors (e.g., GPR84)
This compound functions as an agonist for G-protein coupled receptor 84 (GPR84), a receptor predominantly expressed in immune cells. rcsb.orgnih.gov GPR84 is recognized as a sensor for medium-chain fatty acids (MCFAs), and its activation is linked to inflammatory and metabolic processes. rcsb.orgnih.govmedchemexpress.com
Research demonstrates that this compound acts as a partial agonist of GPR84, with an EC50 (half-maximal effective concentration) of 5.24 μM in in-vitro assays. caymanchem.combertin-bioreagent.com Cryo-electron microscopy studies have provided structural insights into how this compound binds to and activates the GPR84-Gαi protein complex. rcsb.orgnih.gov These studies reveal specific structural features within the receptor that accommodate the fatty acid, highlighting the importance of the hydroxyl group and the carbon chain length for receptor activation. rcsb.orgnih.govnih.gov The interaction involves a unique hydrophobic patch that selects for MCFA-like agonists of a specific length and coordination of the polar end of this compound by amino acid residues like R172 and the extracellular loop 2 (ECL2). rcsb.orgnih.gov
Influence on Cellular Responses and Signal Transduction
The activation of GPR84 by this compound initiates downstream signal transduction cascades, primarily through Gαi proteins. rcsb.orgnih.govnih.gov This signaling pathway is sensitive to pertussis toxin (PTX), which inhibits Gαi protein-coupled signaling. nih.gov Studies have shown that this compound can stimulate the migration of neutrophils, a type of immune cell. nih.gov This migratory response is mediated by GPR84, as it can be blocked by a GPR84 antagonist. nih.govresearchgate.net
The signaling is specific to the structure of the fatty acid; for instance, while this compound induces neutrophil migration, its non-hydroxylated counterpart, laurate, does not, despite both being GPR84 agonists. nih.gov This indicates that the hydroxyl group is crucial for the migratory response. nih.gov Furthermore, research on the related compound 3-hydroxydecanoate (B1257068) suggests that GPR84 activation can lead to signaling through both Gαi and Gαq pathways, resulting in cellular responses like changes in cell index and the phosphorylation of extracellular-signal regulated kinase (ERK). nih.govnih.govresearchgate.net
Implications in Metabolic Homeostasis and Dysregulation
Emerging evidence from metabolomic studies has linked this compound and other monohydroxy fatty acids to disturbances in metabolic health.
Association with Metabolic Disorders (e.g., Insulin (B600854) Resistance, Type 2 Diabetes)
Metabolomic profiling has consistently identified elevated levels of this compound in individuals with insulin resistance and type 2 diabetes (T2D). nih.govnih.govdiabetesjournals.org One study involving 107 participants found that monohydroxy fatty acids, including this compound, were among the metabolites that were significantly different between obese insulin-sensitive individuals and those who were obese with insulin resistance or T2D. nih.govresearchgate.net Another large-scale study of 996 individuals confirmed that this compound levels were significantly associated with T2D. diabetesjournals.orgnih.gov
The increased levels of this compound and similar fatty acids are thought to contribute to the low-grade chronic inflammation characteristic of diabetes. nih.gov The activation of GPR84 on immune cells by these fatty acids can promote inflammatory responses, potentially contributing to the pathogenesis of insulin resistance. nih.gov For example, the related 3-hydroxydecanoate has been shown to increase fasting insulin levels and adipose tissue inflammation in mice. nih.gov
Table 1: Research Findings on this compound and Metabolic Disorders
| Study Focus | Participant Group | Key Finding | Implication | Citation |
|---|---|---|---|---|
| Metabolic Signature of Obesity | 107 subjects (lean, obese insulin-sensitive, obese insulin-resistant, T2D) | Levels of monohydroxy fatty acids, including this compound, were significantly altered in obese insulin-resistant and T2D groups compared to obese insulin-sensitive individuals. | This compound is a potential biomarker for obesity-associated insulin resistance. | nih.govresearchgate.net |
| Metabolomics of T2D | 996 individuals | This compound was significantly associated with Type 2 Diabetes. | Confirms the link between elevated this compound and T2D. | diabetesjournals.orgnih.gov |
| Inflammatory Role in T2D | In vitro and mouse models | The related 3-hydroxydecanoate, also elevated in T2D, activates GPR84, promoting neutrophil migration and adipose tissue inflammation, leading to increased fasting insulin. | Suggests a mechanistic link where elevated 3-hydroxy fatty acids contribute to inflammation and insulin resistance in T2D via GPR84. | nih.gov |
Potential Link to Other Systemic Conditions (e.g., Chronic Fatigue Syndrome/Myalgic Encephalomyelitis/Systemic Exertion Intolerance Disease)
Myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS), also known as systemic exertion intolerance disease (SEID), is a complex and debilitating chronic illness with an unknown cause. cdc.govwikipedia.orgnih.govwww.nhs.uk A systematic review of metabolomic studies in ME/CFS has identified significant alterations in various metabolic pathways. nih.gov
In one of the studies included in this review, which analyzed 786 metabolites, this compound was identified as one of 41 metabolites that were significantly different between ME/CFS patients and healthy controls. nih.gov Specifically, levels of this compound were found to be increased in the plasma of individuals with ME/CFS. nih.gov This finding suggests a potential dysregulation in fatty acid metabolism in this condition, although the precise role and significance of this compound in the pathophysiology of ME/CFS require further investigation. nih.gov
Advanced Methodologies for 3 Hydroxylaurate Research
Spectrometric Techniques for Quantification and Structural Elucidation
Spectrometric methods are central to 3-hydroxylaurate research, enabling precise quantification in complex biological matrices and definitive confirmation of its molecular structure. These techniques include gas and liquid chromatography coupled with mass spectrometry, as well as nuclear magnetic resonance spectroscopy.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including this compound. academicjournals.org It offers high chromatographic resolution and sensitive detection, making it suitable for identifying and quantifying this compound in various samples, such as bacterial lipopolysaccharides (LPS) and clinical plasma samples. researchgate.netamegroups.cndiva-portal.org The volatility of the analyte is a prerequisite for GC analysis, necessitating chemical modification through derivatization. academicjournals.org In typical GC-MS workflows, samples undergo extraction, hydrolysis (if the analyte is part of a larger structure like lipid A), derivatization, and then injection into the GC-MS system. researchgate.netlipidmaps.org
To increase volatility and thermal stability for GC analysis, the polar carboxyl and hydroxyl groups of this compound must be derivatized. academicjournals.org This process converts the non-volatile fatty acid into a volatile derivative. academicjournals.org
Common derivatization strategies include:
Silylation: This is a widely used method where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are frequently used. lipidmaps.org For instance, in the analysis of 3-hydroxy fatty acids from plasma, samples are treated with BSTFA and TMCS at 80°C for one hour. lipidmaps.org In the analysis of bacterial LPS, lipid A is first hydrolyzed and methylated to form fatty acid methyl esters (FAMEs), which are then converted to their TMS derivatives for GC-MS analysis. researchgate.net
Methylation: This process converts the carboxylic acid group to a methyl ester. Boron trifluoride-methanol (BF3-methanol) is a common reagent for this purpose, creating volatile fatty acid methyl esters (FAMEs). academicjournals.org
The choice of derivatization protocol can be tailored to the specific requirements of the analysis and the nature of the sample matrix.
Table 1: Example GC-MS Derivatization and Analytical Conditions for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Hydrolysis of lipid A from bacterial LPS; extraction from plasma. | researchgate.netlipidmaps.org |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to form TMS derivatives. | researchgate.netlipidmaps.org |
| GC Column | HP-5MS capillary column or equivalent (e.g., diphenyl dimethyl polysiloxane stationary phase). | lipidmaps.orggoogle.com |
| Carrier Gas | Helium. | google.com |
| Oven Temperature Program | Initial temperature of 80°C for 5 min, ramped to 200°C at 3.8°C/min, then to 290°C at 15°C/min, held for 6 min. | lipidmaps.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | |
| Detection Mode | Full scan or Selected Ion Monitoring (SIM) for targeted quantification. | lipidmaps.org |
Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS that subjects molecules to a high-energy electron beam (typically 70 eV). wikipedia.org This process creates energetically unstable molecular ions that undergo extensive and reproducible fragmentation. wikipedia.org The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and compound identification by comparison with spectral libraries. academicjournals.orgwikipedia.org
For the trimethylsilyl (TMS) derivative of this compound methyl ester, the fragmentation pattern provides key structural information. researchgate.net The fragmentation is influenced by the positions of the functional groups. libretexts.org Key fragmentation pathways include:
α-Cleavage: This involves the cleavage of the bond adjacent to the carbon bearing the trimethylsiloxy group. This is a characteristic fragmentation for TMS-derivatized hydroxy fatty acids. researchgate.net For TMS-3-hydroxylauroylmethylester, a significant ion is observed corresponding to the cleavage between C3 and C4. researchgate.net
Loss of Functional Groups: Fragments corresponding to the loss of a methyl group ([M-15]⁺) from a TMS group or the loss of a methoxy (B1213986) group from the ester are typically observed. nih.gov
In one study, the EI mass spectrum of TMS-3-hydroxylauroylmethylester showed key cleavages that confirmed its identity. researchgate.net The analysis of these specific fragmentation patterns is essential for distinguishing this compound from other positional isomers, such as 2-hydroxylaurate. researchgate.netasm.org
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for analyzing 3-hydroxy fatty acids. nih.gov It is particularly advantageous for analyzing these compounds directly in complex biological fluids, often with simpler sample preparation and without the need for derivatization, although derivatization can be used to significantly enhance sensitivity. nih.govmdpi.com
The LC-MS/MS method typically involves reversed-phase chromatography to separate the fatty acids, followed by detection using a tandem mass spectrometer, such as a triple quadrupole or Q-TOF, operating in negative electrospray ionization (ESI) mode. amegroups.cnnih.govmdpi.com This approach offers high selectivity and sensitivity, enabling the quantitative profiling of a range of 3-hydroxy fatty acids, including this compound, in environmental and clinical samples. diva-portal.orgnih.gov
A study focused on developing a method for profiling 3-hydroxy fatty acids as markers for endotoxin (B1171834) utilized HPLC-MS/MS. nih.gov The method involved base hydrolysis of samples followed by solid-phase extraction. The analysis of pure lipopolysaccharides showed that 3-hydroxydodecanoic acid (this compound) was a dominant species. nih.gov While derivatization is not always necessary, some protocols employ it to improve ionization efficiency and achieve lower detection limits. For instance, derivatization with reagents like 4-(2-(N,N-diethylamino)aminoethyl)-7-methoxy-2,1,3-benzoxadiazole (DAABD-AE) has been shown to improve detection sensitivity by several orders of magnitude for fatty acid analysis by LC-MS/MS. mdpi.com
Table 2: Summary of LC-MS/MS Methodologies for 3-Hydroxy Fatty Acid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase HPLC or UHPLC. | amegroups.cnnih.govmdpi.com |
| Sample Preparation | Base hydrolysis and solid-phase extraction (SPE) for concentration and clean-up. | nih.gov |
| Ionization | Electrospray Ionization (ESI), typically in negative mode for underivatized acids or positive mode for certain derivatives. | nih.govmdpi.com |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF). | amegroups.cnmdpi.com |
| Key Advantage | High sensitivity and specificity for quantitative profiling in complex matrices, often with minimal sample preparation. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. byjus.com While MS techniques provide information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei like ¹H and ¹³C. savemyexams.comwikipedia.org
For this compound, ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the position of the hydroxyl group. byjus.com
¹H NMR: The proton spectrum would show distinct signals for the protons on each carbon. savemyexams.com The proton on the carbon bearing the hydroxyl group (C3) would appear as a characteristic multiplet. Its chemical shift and splitting pattern, caused by coupling to adjacent protons on C2 and C4, would definitively confirm its position. wikipedia.orglibretexts.org
¹³C NMR: The carbon spectrum would show a unique signal for each of the 12 carbons in the molecule. The chemical shift of the carbon attached to the hydroxyl group (C3) would be significantly different from the other methylene (B1212753) carbons in the alkyl chain, providing clear evidence for the 3-hydroxy substitution. libretexts.org
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique ideal for the analysis of large, non-volatile biomolecules, such as the lipopolysaccharides (LPS) and lipid A moieties that contain this compound. nih.govasm.org This technique allows for the rapid determination of the molecular weights of these large structures with high accuracy. asm.org
Research on Vibrio cholerae has utilized MALDI-TOF MS to characterize its lipid A structure. nih.gov Deletion of the lpxN gene, which encodes a hydroxy-acyltransferase, resulted in a lipid A species with a mass corresponding to the loss of a this compound residue, as confirmed by a major peak at m/z 1557.7. nih.gov Conversely, expression of this enzyme in a different host led to the addition of a this compound, identified by a peak at m/z 1783.6. nih.gov Similarly, studies on Pseudomonas aeruginosa have used MALDI-TOF MS to show that its lipid A contains both 2- and this compound, although the technique itself cannot distinguish the exact positions of the hydroxyl groups without further fragmentation studies. researchgate.netasm.org
Table 3: Application of MALDI-TOF MS in the Analysis of Lipid A Containing this compound
| Organism | Finding | Significance | Reference |
|---|---|---|---|
| Vibrio cholerae | Deletion of the lpxN gene leads to the loss of a this compound residue from the lipid A structure. | Identifies LpxN as the enzyme responsible for adding this compound to lipid A. | nih.govpnas.org |
| Leptospira interrogans | Fatty acid analysis confirmed that this compound is a predominant component of its unusual lipid A. | Demonstrates the structural composition of lipid A in this bacterium. | nih.gov |
| Pseudomonas aeruginosa | Analysis of lipid A revealed hexa-acylated (m/z 1,616) and penta-acylated (m/z 1,446) forms containing hydroxylaurate. | Shows structural heterogeneity of lipid A and the presence of hydroxylated acyl chains. | asm.org |
Compound Index
Derivatization Protocols for GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Biochemical and Molecular Approaches for Enzyme Characterization
The study of this compound and its role in bacterial physiology, particularly in the biosynthesis of lipid A, relies on sophisticated biochemical and molecular techniques to characterize the enzymes involved in its metabolism. Acyltransferases, the key enzymes that handle this compound, are central to this research.
High-Throughput Biochemical Assays for Acyltransferase Activity
The development of high-throughput screening (HTS) assays has been crucial for accelerating the discovery and characterization of acyltransferases. mdpi.comalitheagenomics.com Traditional methods for assaying enzyme activity are often low-throughput, limiting the pace of research. pnas.org HTS allows for the simultaneous testing of thousands of potential substrates or inhibitors, significantly enhancing the efficiency of drug discovery and enzyme characterization. alitheagenomics.com
One innovative HTS method for acyltransferase activity is based on the enzymatic formation of insoluble products from soluble substrates. mdpi.com For instance, a recently developed assay uses the transesterification of dimethyl carbonate and 1,6-hexanediol (B165255) to form oligocarbonates. mdpi.com The resulting insoluble oligomers precipitate out of the aqueous solution, and this precipitation can be readily detected by eye or quantified using absorbance or fluorescence measurements in a microtiter plate format. mdpi.com This approach allows for the direct identification of acyltransferase activity rather than relying on indirect measures like hydrolase activity. mdpi.com
Another advanced technique is the use of label-free mass spectrometry for the rapid and quantitative measurement of acyltransferase activity. pnas.orgnih.gov This method offers high sensitivity and specificity, enabling the direct detection of the enzymatic products and providing detailed kinetic information. nih.gov It has been successfully applied to characterize the activity of LpxM, an acyltransferase from Acinetobacter baumannii. nih.gov
These high-throughput methods are instrumental in screening large libraries of compounds to identify novel acyltransferases or potent inhibitors of known enzymes. mdpi.comalitheagenomics.com They are also valuable for enzyme engineering efforts aimed at improving the catalytic efficiency or altering the substrate specificity of acyltransferases. mdpi.com
| Assay Type | Principle | Detection Method | Throughput | Application Example |
| Precipitation-based Assay | Enzymatic formation of insoluble oligomers from soluble monomers. | Visual inspection, absorbance, or fluorescence. | High | Screening for novel acyltransferases that act on carbonates. mdpi.com |
| Label-free Mass Spectrometry | Direct detection and quantification of enzymatic products based on their mass-to-charge ratio. | Mass spectrometry. | High | Quantitative measurement of LpxM acyltransferase activity. pnas.orgnih.gov |
| Transcriptomic Screening | Measures changes in gene expression in response to compounds or perturbations. | Next-generation sequencing (e.g., MERCURIUS™ DRUG-seq). | High | Identifying downstream effects of acyltransferase inhibition. alitheagenomics.com |
Structural Biology Techniques for Enzyme-Substrate Interactions
Understanding the three-dimensional structure of acyltransferases and how they interact with their substrates is fundamental to elucidating their catalytic mechanisms and for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose. nih.govunicamp.brpdbj.org
X-ray Crystallography: This technique has been instrumental in revealing the atomic-level details of enzyme architecture. unicamp.br For example, the X-ray crystal structure of LpxM from Acinetobacter baumannii (AbLpxM) was solved to a resolution of 1.99 Å. nih.gov This structure revealed a globular protein with a large seven-stranded β-sheet and a deep hydrophobic binding pocket that accommodates the acyl chain of the substrate. nih.gov The structure of AbLpxM provides a framework for understanding the substrate specificity and catalytic mechanism of this important class of enzymes. nih.gov
The combination of these structural biology techniques with biochemical and mutagenesis studies allows for a comprehensive understanding of enzyme-substrate interactions, which is crucial for the development of targeted inhibitors. nih.gov
| Technique | Principle | Resolution | Key Insights for Acyltransferases |
| X-ray Crystallography | Diffraction of X-rays by a crystalline protein to determine the arrangement of atoms. | Typically high (e.g., 1.99 Å for AbLpxM). nih.gov | Detailed active site geometry, identification of key catalytic residues, and the basis for substrate specificity. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of frozen-hydrated macromolecules using an electron microscope to reconstruct a 3D model. | Can achieve near-atomic resolution. nih.gov | Overall architecture of large complexes and membrane-bound enzymes, and visualization of enzyme-substrate interactions in a near-native state. pdbj.orgrcsb.org |
Genetic Engineering and Mutagenesis for Pathway Dissection (e.g., lpxM deletion studies)
Genetic engineering and mutagenesis are indispensable tools for dissecting the roles of specific enzymes in metabolic pathways and for understanding their contribution to cellular physiology and virulence. nih.gov Deletion studies, where a specific gene is removed from an organism's genome, are particularly powerful for determining the function of the encoded protein.
Studies involving the deletion of the lpxM gene, which encodes a key acyltransferase in the lipid A biosynthetic pathway, have been conducted in several Gram-negative bacteria, including Escherichia coli, Salmonella enterica, Acinetobacter baumannii, and Vibrio cholerae. pnas.orgnih.govresearchgate.netresearchgate.net These studies have consistently demonstrated the importance of LpxM for the structural integrity of the outer membrane and for bacterial pathogenesis. nih.gov
In Vibrio cholerae, the deletion of the lpxM ortholog, initially identified as vc0212 and later named lpxN, resulted in the loss of a this compound residue from the lipid A structure. researchgate.netresearchgate.net This alteration in lipid A structure was confirmed by MALDI-TOF mass spectrometry, which showed a mass shift corresponding to the absence of the this compound moiety. researchgate.netresearchgate.net Functionally, the lpxM deletion mutant in V. cholerae exhibited increased susceptibility to the antimicrobial peptide polymyxin (B74138) B, indicating that the this compound modification is crucial for resistance to cationic antimicrobial peptides. researchgate.net
Similarly, deletion of lpxM in A. baumannii and E. coli leads to increased permeability of the outer membrane and heightened sensitivity to antimicrobial peptides. nih.gov Furthermore, lpxM deletion has been shown to attenuate the virulence of several pathogens. nih.gov For instance, an lpxM deletion mutant of A. baumannii showed reduced virulence in a Galleria mellonella infection model. nih.gov In Salmonella enterica serovar Typhimurium, the absence of LpxM leads to a reduced inflammatory response in a bovine ileal loop infection model. nih.gov
These genetic studies, combined with detailed biochemical and structural analyses of the resulting lipid A molecules, provide a powerful approach to dissect the lipid A biosynthetic pathway and to understand the functional significance of specific modifications like the addition of this compound.
| Organism | Effect of lpxM Deletion | Research Finding |
| Vibrio cholerae | Loss of this compound from lipid A. researchgate.net | Increased susceptibility to polymyxin B. researchgate.net |
| Acinetobacter baumannii | Increased outer membrane permeability. nih.gov | Reduced virulence in an insect infection model. nih.gov |
| Escherichia coli | Increased sensitivity to cationic antimicrobial peptides. pnas.orgnih.gov | Drastic decrease in virulence in a mouse model. nih.gov |
| Salmonella enterica | Attenuated inflammatory response. nih.gov | Decreased secretion of virulence factors. nih.gov |
Comparative Biology and Evolutionary Aspects of 3 Hydroxylaurate
Diversity in 3-Hydroxylaurate Incorporation Across Bacterial Species
This compound can be incorporated into the lipid A moiety of LPS as either a primary or a secondary acyl chain, a distinction that has significant functional consequences. As a primary chain, it is directly linked to the glucosamine (B1671600) disaccharide backbone. As a secondary chain, it is ester-linked to the hydroxyl group of a primary 3-hydroxy fatty acid.
The lipid A structures of many aerobic and facultatively anaerobic Gram-negative bacteria that colonize human mucosal surfaces are often similar, featuring primary hydroxyacyl chains like this compound or 3-hydroxymyristate. researchgate.net This structural theme is believed to confer advantages, such as increased resistance to cationic antimicrobial peptides (CAMPs) present in mucosal secretions. researchgate.net
However, significant diversity exists:
Vibrio cholerae : In the O1 and O139 serogroups associated with human disease, lipid A is asymmetrically hexa-acylated, with this compound (3-OH C12:0) present as a secondary acyl chain at the 3'-position. researchgate.net This modification is catalyzed by a novel secondary hydroxy-acyltransferase named LpxN. researchgate.netnih.gov The presence of this 3-hydroxyl group is crucial for resistance to antimicrobial peptides like polymyxin (B74138) B, as it serves as an attachment site for glycine (B1666218) residues. researchgate.netresearchgate.net
Pseudomonas aeruginosa : The lipid A of P. aeruginosa displays notable complexity. It incorporates this compound as a primary, amide-linked fatty acid at the 2 and 2' positions. nih.govnih.gov Additionally, it features secondary acyl chains, including laurate and 2-hydroxylaurate, but the transfer of a secondary this compound is specifically catalyzed by the LpxN enzyme in some contexts. nih.govtandfonline.com This intricate structure is significant for the bacterium's interaction with the host immune system.
Neisseria meningitidis : In this species, the enzyme LpxA, which catalyzes the first step of lipid A biosynthesis, is specific for R-3-hydroxylaurate (3-OH-C12:0). escholarship.orgplos.org This means this compound is incorporated as a primary acyl chain in its lipid A structure.
Acinetobacter baumannii : The lipid A of A. baumannii is predominantly hepta-acylated. The primary acyl chains are R-3-hydroxymyristoyl groups. Secondary lauroyl (C12) chains are added by the acyltransferases LpxL and LpxM. nih.gov An enzyme, LpxO, then hydroxylates the laurate chain at the 2' position to form 2-hydroxylaurate, not this compound. nih.gov However, the related enzyme LpxN in other species is responsible for transferring a complete this compound molecule. tandfonline.comasm.org
Table 1: Diversity of this compound in Bacterial Lipid A
| Bacterial Species | Role in Lipid A | Responsible Enzyme(s) | Key Functional Implication | Reference |
|---|---|---|---|---|
| Vibrio cholerae | Secondary Acyl Chain (at 3' position) | LpxN | Required for antimicrobial peptide resistance; site for glycine modification. | researchgate.netresearchgate.netasm.org |
| Pseudomonas aeruginosa | Primary Acyl Chain (at 2 & 2' positions) | LpxA/LpxD pathway | Contributes to the fundamental structure of lipid A. | nih.govnih.gov |
| Neisseria meningitidis | Primary Acyl Chain | LpxA (specific for 3-OH-C12:0) | Defines the initial lipid A backbone structure. | escholarship.orgplos.org |
Evolutionary Conservation and Divergence of Related Enzymatic Systems (e.g., LpxM orthologs)
The enzymes responsible for the late acylation of lipid A, including LpxM, LpxL, and LpxN, belong to the large and diverse lysophospholipid acyltransferase (LPLAT) superfamily, which is found in all domains of life. nih.gov This indicates a deep evolutionary origin for this class of enzymes, which have since diversified to perform a wide range of functions, from triglyceride biosynthesis in eukaryotes to lipid A maturation in bacteria. nih.gov
Within the bacterial lineage, the late acyltransferases show clear signs of evolutionary divergence and specialization:
Gene Duplication and Functional Specialization : LpxM and LpxL, which catalyze the final secondary acylation steps in the Raetz pathway, are thought to be products of gene duplication. nih.gov A phylogenetic tree of LpxM and LpxL proteins shows distinct clades, with evidence of multiple duplication events. nih.gov This allowed for functional specialization. For example, in E. coli, LpxL adds a laurate (C12) chain while LpxM adds a myristate (C14) chain. nih.gov
Divergence of Orthologs : The function of LpxM orthologs varies between species. In Acinetobacter baumannii, LpxM is bifunctional and adds lauryl groups to produce a hepta-acylated lipid A. nih.govasm.org In Klebsiella pneumoniae, mutations in lpxM lead to increased outer membrane permeability and sensitivity to antimicrobial peptides. nih.govasm.org
The Emergence of LpxN : The enzyme LpxN, found in Vibrio cholerae, is an ortholog of LpxM but has evolved a distinct function: it specifically transfers a this compound chain. researchgate.netnih.gov Phylogenetic analysis shows that LpxM, LpxJ (another related acyltransferase), and LpxN group into separate clades, indicating they have diverged while maintaining their core lipid A acyltransferase function. researchgate.netresearchgate.net This functional shift to using a hydroxylated fatty acid provides V. cholerae with a unique mechanism for antimicrobial peptide resistance. researchgate.netasm.org
Relaxed Specificity in LpxA : The enzyme LpxA, which adds the first primary acyl chain, also shows evolutionary divergence. While the E. coli LpxA prefers 3-hydroxymyristate, the N. meningitidis ortholog is specific for this compound, and other bacteria like Porphyromonas gingivalis have LpxA enzymes with relaxed specificity for acyl chain length. plos.org
This evolutionary plasticity allows bacteria to remodel their lipid A structure, a critical strategy for adapting to different environments and evading host immune responses.
Inter-kingdom Roles and Signaling Analogies
While primarily a structural component of the outer membrane, this compound and related molecules are increasingly recognized for their roles in mediating interactions between bacteria and their eukaryotic hosts—a form of inter-kingdom communication.
The modification of lipid A with this compound is a key strategy in the host-pathogen interface. By incorporating this fatty acid, bacteria can alter the physical properties of their outer membrane to resist antimicrobial peptides, which are a fundamental part of the innate immune system of animals. researchgate.netasm.org This direct countermeasure to a host defense mechanism is a clear example of an inter-kingdom interaction mediated by a specific chemical structure.
Furthermore, there is growing evidence that free fatty acids and their derivatives act as signaling molecules across kingdoms:
Bacterial Signaling Molecules : Some bacteria use 3-hydroxy fatty acids as quorum-sensing signals. For instance, Ralstonia solanacearum produces 3-hydroxypalmitic-acid-methyl-ester (3-OH PAME) to regulate virulence. nih.gov Other bacteria use unsaturated fatty acids, like the diffusible signal factor (DSF) from Xanthomonas campestris, for communication. tandfonline.comnih.gov This establishes a precedent for 3-hydroxy fatty acids acting as diffusible signals.
Host-Plant Interactions : Bacterial medium-chain 3-hydroxy fatty acid metabolites have been shown to activate immune responses in plants like Arabidopsis. slideshare.net This suggests that plants have evolved to recognize these bacterial molecules as signals of a potential infection, triggering a defense response.
Analogies in Signaling Pathways : The enzymes that synthesize and modify lipid A, the LPLAT superfamily, are conserved across prokaryotes and eukaryotes. nih.gov While in eukaryotes they are involved in processes like triglyceride synthesis, their presence in both kingdoms points to an ancient, shared biochemistry for manipulating lipids. This shared enzymatic toolkit provides a basis for molecular mimicry or interference, where lipid molecules produced by a pathogen can potentially interact with or disrupt host lipid signaling pathways. nih.gov For example, it has been proposed that liberated 2-hydroxymyristate (B1261983) from lipid A could function as a signaling molecule during intracellular infection; a similar signaling role for liberated this compound is plausible.
In essence, the incorporation of this compound into LPS is not merely a structural reinforcement but a sophisticated evolutionary adaptation that operates at the host-pathogen boundary, functioning as both a shield and a potential signal in the complex dialogue between kingdoms.
Future Directions and Emerging Avenues in 3 Hydroxylaurate Research
Unraveling Complex Regulatory Networks
The regulation of 3-hydroxylaurate levels is a key area of investigation. Understanding the intricate networks that govern its synthesis, degradation, and transport is fundamental to elucidating its biological functions. Future research will likely focus on identifying and characterizing the enzymes and transport proteins that directly interact with this compound.
Gene regulatory network (GRN) models are powerful tools for this purpose. aps.orgplos.org By integrating gene expression data with known regulatory interactions, these models can help predict which transcription factors and signaling pathways influence the genes involved in this compound metabolism. aps.orgplos.orgnih.gov For instance, researchers can explore how different environmental or physiological conditions alter the expression of genes encoding for fatty acid hydroxylases or dehydrogenases that may act on lauric acid or its derivatives. google.comannualreviews.org Computational approaches can help identify regulatory modules and key hub proteins that control the flow of information within these networks. nih.govfrontiersin.org This can provide insights into how cellular systems maintain homeostasis of this compound and how these networks are perturbed in disease states. aps.org
Elucidating Novel Biological Functions
While this compound has been linked to fatty acid metabolism, its specific biological roles are still largely unknown. researchgate.netrcsi.com A significant future direction will be to move beyond its established role as a metabolic intermediate and explore its potential as a signaling molecule or a modulator of cellular processes.
One promising area of investigation is its role in the innate immune response. In some Gram-negative bacteria, such as Vibrio cholerae, this compound is a component of the lipid A portion of lipopolysaccharide (LPS). mdpi.comresearchgate.net The presence of a hydroxyl group on the secondary acyl chain of lipid A has been shown to contribute to resistance against antimicrobial peptides. mdpi.comresearchgate.net Further research is needed to understand the precise mechanisms by which this compound modulates the interaction between bacterial LPS and host immune receptors like Toll-like receptor 4 (TLR4). microbiologyresearch.org
Additionally, studies have associated elevated levels of this compound with conditions like type 2 diabetes and insulin (B600854) resistance. rcsi.comnih.govresearchgate.net This suggests a potential role in metabolic diseases. Future studies could investigate whether this compound directly influences insulin signaling pathways, glucose uptake, or inflammatory responses in metabolic tissues.
Development of Advanced Experimental Models
To dissect the multifaceted roles of this compound, researchers will need to employ and develop sophisticated experimental models. These models will be crucial for both in vitro and in vivo investigations.
Genetically engineered cell lines and animal models will be invaluable. For example, creating cell lines with targeted knockouts or overexpression of genes involved in this compound metabolism can help to precisely determine the function of these genes. nih.gov Animal models, such as mice with genetic modifications in specific fatty acid oxidation pathways, can provide a systemic understanding of how this compound affects physiology and disease development.
Furthermore, the use of advanced techniques like organ-on-a-chip technology could offer a more physiologically relevant platform to study the effects of this compound on specific tissues or organ systems in a controlled environment.
Integration of Multi-Omics Data for Systems-Level Understanding
A holistic understanding of this compound's function requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. annualreviews.orgfrontiersin.orgresearchgate.net This systems-level approach can reveal complex interactions and pathways that might be missed by single-omic studies. biorxiv.org
Metabolomics studies have already identified this compound as a metabolite that is altered in various physiological states, such as during intense exercise and in metabolic disorders. researchgate.netannualreviews.orgdiabetesjournals.org By combining metabolomic data with transcriptomic and proteomic data, researchers can correlate changes in this compound levels with alterations in gene and protein expression. frontiersin.org This integrated analysis can help to build comprehensive models of the metabolic and signaling pathways in which this compound is involved. biorxiv.org For example, an increase in this compound could be linked to the upregulation of specific enzymes involved in its synthesis and the downregulation of proteins involved in its degradation, providing a clearer picture of its regulation.
Exploration of Stereoisomer-Specific Activities and Roles (e.g., R-3-Hydroxylaurate)
Like many biological molecules, this compound can exist as different stereoisomers, such as (R)-3-hydroxylaurate and (S)-3-hydroxylaurate. It is highly likely that these stereoisomers have distinct biological activities and roles.
Future research should focus on developing methods to separate and purify these stereoisomers to allow for the investigation of their individual effects. For example, in some bacteria, the synthesis of the lipid A component involves the specific incorporation of (R)-3-hydroxyacyl chains. microbiologyresearch.org This suggests that the stereochemistry of the hydroxyl group is critical for its function.
Studies on other hydroxylated fatty acids have shown that different stereoisomers can have varying affinities for enzymes and receptors. swisslipids.org Therefore, it is plausible that (R)-3-hydroxylaurate and (S)-3-hydroxylaurate have different metabolic fates and signaling properties in mammalian systems as well. Investigating the stereoisomer-specific activities of this compound will be a critical step towards a complete understanding of its biological significance.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying 3-hydroxylaurate in biological samples?
- Methodological Answer : Untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) is the gold standard for identifying this compound in serum or plasma. For structural validation, nuclear magnetic resonance (NMR) spectroscopy is critical to confirm its molecular signature. Pre-analytical steps, such as rapid sample freezing and avoidance of repeated freeze-thaw cycles, are essential to preserve medium-chain fatty acid integrity. Normalization to internal standards (e.g., deuterated analogs) minimizes batch effects .
Q. How should researchers design studies to investigate correlations between this compound and metabolic diseases like insulin resistance?
- Methodological Answer : Cross-sectional cohort studies comparing obese insulin-sensitive (OIS), obese insulin-resistant (OIR), and type 2 diabetes mellitus (T2DM) populations are effective. Key considerations:
- Cohort stratification : Match participants by age, BMI, and sex to isolate metabolic effects.
- Confounding factors : Adjust for liver function markers (e.g., ALP, ALT) due to this compound's association with hepatic lipid metabolism .
- Validation : Replicate findings in independent cohorts using targeted metabolomics to confirm specificity .
Advanced Research Questions
Q. What experimental approaches can elucidate this compound’s role in bacterial lipid A modification?
- Methodological Answer :
- Gene knockout models : Delete lpxO or lpxN genes in Pseudomonas aeruginosa or Vibrio species to assess this compound’s transfer to lipid A domains.
- Lipid profiling : Use MALDI-TOF mass spectrometry to compare hydroxylation patterns in wild-type vs. mutant strains.
- Functional assays : Test bacterial survival under environmental stressors (e.g., pH extremes, antimicrobial peptides) to determine if hydroxylation confers adaptive advantages .
Q. How can researchers resolve contradictory findings about this compound’s utility as a biomarker for fatty liver disease?
- Methodological Answer :
- Multi-omics integration : Combine metabolomics with transcriptomic (e.g., hepatic PPAR-α signaling) and proteomic data to identify upstream regulators.
- Longitudinal studies : Track this compound levels during disease progression in animal models (e.g., high-fat diet-induced NAFLD) to establish causality.
- Contradiction analysis : Apply empirical falsification frameworks to evaluate reliability across studies, prioritizing datasets with standardized pre-analytical protocols .
Q. What mechanistic studies are needed to clarify this compound’s involvement in insulin resistance pathways?
- Methodological Answer :
- In vitro models : Treat hepatocyte cell lines (e.g., HepG2) with this compound and measure insulin signaling proteins (e.g., AKT phosphorylation).
- Isotopic tracing : Use C-labeled this compound to track its incorporation into lipid droplets or β-oxidation pathways.
- Genetic modulation : Knock down enzymes involved in this compound metabolism (e.g., hydroxyacyl-CoA dehydrogenases) to assess metabolic flux changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
